4-(Propoxymethyl)piperidine
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Overview
Description
4-(Propoxymethyl)piperidine is a nitrogen-containing heterocyclic compound with a six-membered ring structure. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of piperidine derivatives often involves scalable and cost-effective methods. For example, the continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields . This method is suitable for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Propoxymethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using common oxidizing agents, reduced with hydrogenation catalysts, and substituted with different functional groups under appropriate conditions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidone derivatives, while reduction can produce fully saturated piperidine compounds .
Scientific Research Applications
4-(Propoxymethyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Propoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways . These interactions can lead to diverse physiological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness of 4-(Propoxymethyl)piperidine: this compound is unique due to its specific functional group (propoxymethyl) attached to the piperidine ring. This modification can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(propoxymethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-2-7-11-8-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 |
InChI Key |
FMIMGQMLQBJZDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1CCNCC1 |
Origin of Product |
United States |
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